![molecular formula C9H7NOS B1407303 2-甲基苯并[d]噻唑-4-甲醛 CAS No. 1261784-71-7](/img/structure/B1407303.png)
2-甲基苯并[d]噻唑-4-甲醛
描述
“2-Methylbenzothiazole-4-carboxaldehyde” is a chemical compound with the molecular formula C9H7NOS and a molar mass of 177.22 . It is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, material synthesis, and organic chemistry investigations.
Synthesis Analysis
The synthesis of 2-methylbenzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, 2-methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .
Molecular Structure Analysis
The molecular structure of “2-Methylbenzothiazole-4-carboxaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Methylbenzothiazole is a reagent employed in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methylbenzothiazole-4-carboxaldehyde” include a density of 1.320±0.06 g/cm3 and a boiling point of 316.3±15.0 °C .
科学研究应用
抗菌活性
2-甲基苯并[d]噻唑-4-甲醛: 作为一种潜在的抗菌剂已被研究。包括该化合物在内的噻唑衍生物已显示出对多种细菌菌株具有活性。 噻唑的结构允许与细菌酶相互作用,可能抑制其功能并导致抗菌作用 .
抗氧化特性
研究表明,噻唑衍生物可以表现出显着的抗氧化特性。 这些化合物可以中和自由基,自由基是细胞代谢的有害副产物,会导致氧化应激并损伤细胞 .
抗肿瘤和细胞毒活性
噻唑化合物因其抗肿瘤和细胞毒活性而被研究。 它们可以干扰癌细胞的增殖,诱导凋亡或程序性细胞死亡,这是一种很有希望的癌症治疗方法 .
抗炎和镇痛作用
噻唑衍生物的抗炎和镇痛作用已得到证实。 这些化合物可能通过调节身体的炎症反应和降低疼痛感知来发挥作用,使它们成为开发新的止痛药的潜在候选药物 .
抗病毒应用
包括2-甲基苯并[d]噻唑-4-甲醛在内的噻唑衍生物已显示出在抗病毒治疗中的潜力。 它们的结构使它们能够与病毒成分相互作用,可能抑制病毒复制并降低病毒感染的严重程度 .
神经保护作用
有证据表明,噻唑衍生物可能具有神经保护作用。 它们可能在预防神经退行性疾病中发挥作用,保护神经元细胞免受损伤并支持神经功能的维持 .
抗惊厥活性
一些噻唑衍生物已被评估用于其抗惊厥活性。 它们可能有助于稳定神经元膜并减少过度的神经元放电,这在治疗癫痫和其他癫痫发作疾病中是有益的 .
在代谢和维生素B1合成中的作用
噻唑天然存在于维生素B1(硫胺素)中,维生素B1对能量代谢和神经系统的正常功能至关重要。 因此,包括2-甲基苯并[d]噻唑-4-甲醛在内的噻唑衍生物对与代谢过程相关的化合物的合成至关重要 .
作用机制
Target of Action
Related compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for their anti-inflammatory properties . These compounds have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Related compounds have demonstrated cox-1 and cox-2 inhibition . This suggests that 2-Methylbenzo[d]thiazole-4-carbaldehyde might interact with these enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation.
Result of Action
Related compounds have shown significant anti-inflammatory activity, suggesting that 2-methylbenzo[d]thiazole-4-carbaldehyde might also exhibit similar effects .
安全和危害
未来方向
2-Methylbenzothiazole derivatives have been proposed as new photoinitiators of polymerization of 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate under argon laser exposure . These compounds exhibit a strong absorption around 520 nm and are very efficient in initiating radical photopolymerization of triacrylate . This suggests potential future applications in the field of polymer synthesis.
生化分析
Biochemical Properties
2-Methylbenzothiazole-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active molecules. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . This inhibition can affect the levels of neurotransmitters in the brain, potentially impacting mood and behavior.
Cellular Effects
2-Methylbenzothiazole-4-carboxaldehyde has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MAO enzymes can lead to changes in the levels of neurotransmitters, which in turn can affect cell signaling pathways related to mood regulation . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Methylbenzothiazole-4-carboxaldehyde involves its binding interactions with biomolecules. It acts as an inhibitor of MAO enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzothiazole-4-carboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methylbenzothiazole-4-carboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of MAO enzymes and the subsequent increase in neurotransmitter levels . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methylbenzothiazole-4-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the oxidative deamination of neurotransmitters . This interaction can affect metabolic flux and the levels of metabolites in the brain. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
The transport and distribution of 2-Methylbenzothiazole-4-carboxaldehyde within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the mitochondria, where it interacts with MAO enzymes. This localization is essential for its inhibitory effects on neurotransmitter metabolism.
Subcellular Localization
2-Methylbenzothiazole-4-carboxaldehyde is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it interacts with MAO enzymes . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The presence of the compound in these compartments is essential for its role in modulating neurotransmitter levels and influencing cellular metabolism.
属性
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWJEOURRVHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



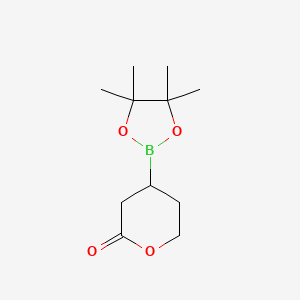
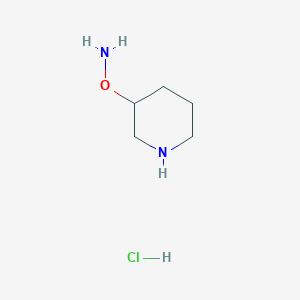
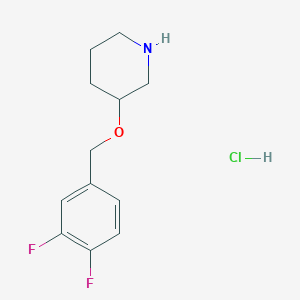
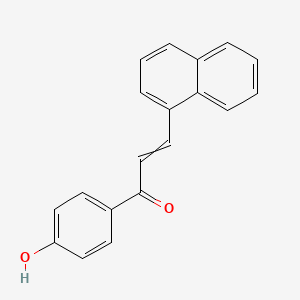


![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

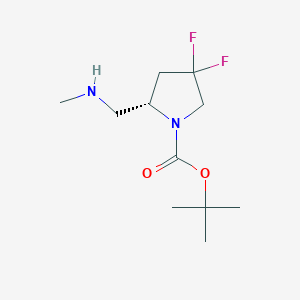
![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
